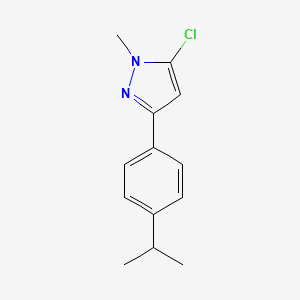
5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the 5-position, an isopropylphenyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted at low temperatures to prevent over-chlorination.
Substitution with Isopropylphenyl Group: The introduction of the isopropylphenyl group can be accomplished through a Friedel-Crafts alkylation reaction. This involves the reaction of the pyrazole with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically occurs at the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring or the isopropyl group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically facilitated by the presence of a base or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学研究应用
5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effect. For example, the compound may inhibit the activity of a particular enzyme, leading to the suppression of a disease-related pathway.
相似化合物的比较
Similar Compounds
- 5-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole
- 5-Chloro-3-(4-methylphenyl)-1-methyl-1H-pyrazole
- 5-Chloro-3-(4-ethylphenyl)-1-methyl-1H-pyrazole
Comparison
Compared to similar compounds, 5-Chloro-3-(4-isopropylphenyl)-1-methyl-1H-pyrazole is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets. The chlorine atom at the 5-position also contributes to the compound’s unique chemical behavior, making it a valuable molecule for various research applications.
属性
分子式 |
C13H15ClN2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC 名称 |
5-chloro-1-methyl-3-(4-propan-2-ylphenyl)pyrazole |
InChI |
InChI=1S/C13H15ClN2/c1-9(2)10-4-6-11(7-5-10)12-8-13(14)16(3)15-12/h4-9H,1-3H3 |
InChI 键 |
LEKPXQLRBZPQJO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


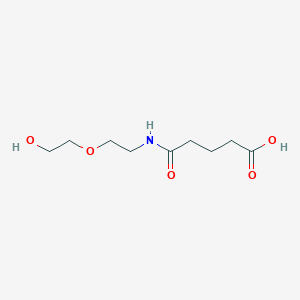
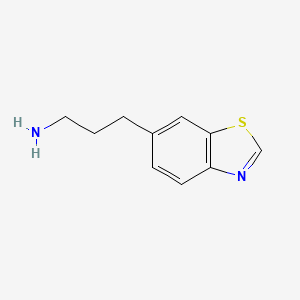
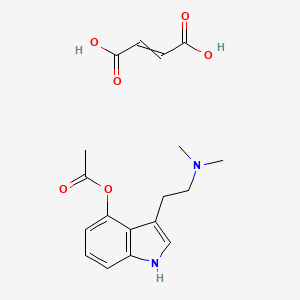
![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)

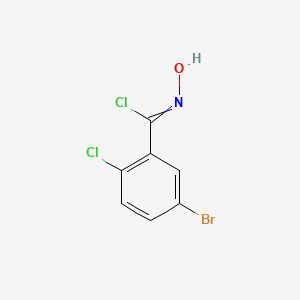
![2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)

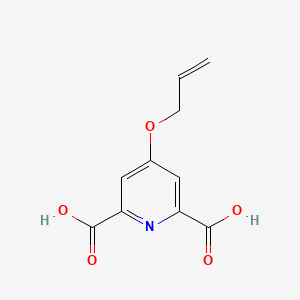
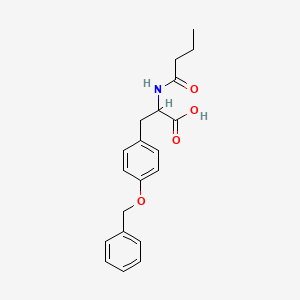
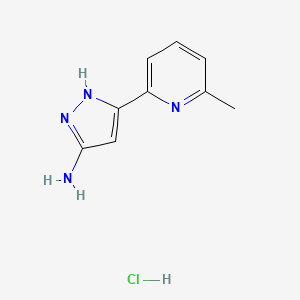
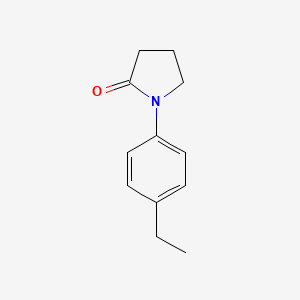
![2-[(Boc)(ethyl)amino]pentanoic Acid](/img/structure/B13703005.png)

